molecular formula C10H6FN3S B2638545 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol CAS No. 950148-79-5

8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol

Cat. No.: B2638545
CAS No.: 950148-79-5
M. Wt: 219.24
InChI Key: OPFRWXOSTFUEEV-UHFFFAOYSA-N
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Description

8-Fluoro-5H-pyridazino[4,5-b]indole-4-thiol is a synthetic heterocyclic organic compound with the molecular formula C10H6FN3S and a molecular weight of 219.24 g/mol . This fused bicyclic structure incorporates an indole moiety fused with a pyridazine ring, a scaffold noted for its unique physicochemical properties that are valuable in medicinal chemistry . The pyridazine ring is characterized by a high dipole moment, which favors π-π stacking interactions, and robust hydrogen-bonding capacity, which can be critical for target engagement in drug discovery . The specific substitution with a fluorine atom at the 8-position and a thiol group at the 4-position defines this particular analog. Compounds based on the 5H-pyridazino[4,5-b]indole core have been historically investigated for their potential biological activities. Early research into related structures identified derivatives with inotropic activity (affecting the force of muscle contractions) and the ability to inhibit blood platelet aggregation . Some analogs in this chemical class have also been studied as selective inhibitors of thromboxane A2 synthetase, a key enzyme in the prostaglandin pathway . This reagent is provided for Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or for exploring structure-activity relationships within this class of heterocycles.

Properties

IUPAC Name

8-fluoro-3,5-dihydropyridazino[4,5-b]indole-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3S/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFRWXOSTFUEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)C(=S)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide, leading to the formation of the desired pyridazino[4,5-b]indole structure .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyridazine or indole rings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol as an anticancer agent. The compound has been investigated for its ability to inhibit key signaling pathways involved in cancer progression. For instance, molecular docking studies have shown that derivatives of this compound can effectively bind to the PI3K/Akt signaling pathway, which is crucial in various cancers, including cervical cancer. In vitro assays demonstrated significant antiproliferative effects against cervical cancer cell lines such as HeLa and SiHa, with IC50 values indicating promising potency compared to standard chemotherapeutics .

Neurological Applications
The compound's interaction with GABA receptors suggests its potential use in treating neurological disorders. Research indicates that it may act as a selective agonist at the GABAA receptor α3 subunit, which could lead to applications in anxiety treatment. This mechanism is particularly relevant given the increasing focus on developing drugs that target specific subtypes of GABA receptors to minimize side effects associated with broader-spectrum anxiolytics .

Anticonvulsant Properties

Studies have also explored the anticonvulsant properties of this compound. Compounds with similar thioether functionalities have been shown to inhibit voltage-gated sodium channels (VGSC), which are critical targets for anticonvulsant drugs. The structure-activity relationship (SAR) studies indicate that modifications to the thiol group can enhance anticonvulsant activity, making this compound a candidate for further investigation in epilepsy treatments .

Materials Science

Beyond biological applications, this compound has been explored in materials science. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The incorporation of this compound into polymer matrices has shown promise in enhancing the performance characteristics of these materials due to its ability to facilitate charge transport and improve luminescence efficiency .

Data Table: Summary of Applications

Application Area Description Key Findings
Anticancer Activity Inhibition of PI3K/Akt signaling pathwaySignificant antiproliferative effects against cervical cancer cell lines
Neurological Applications Potential GABAA receptor agonist for anxiety treatmentSelective action at GABAA receptor α3 subunit
Anticonvulsant Properties Inhibition of voltage-gated sodium channelsPromising candidates for epilepsy treatment based on structure modifications
Materials Science Use in OLEDs and LCDs for enhanced electronic propertiesImproved charge transport and luminescence efficiency in polymer matrices

Case Studies

Case Study 1: Anticancer Efficacy
In a study published by researchers focusing on cervical cancer treatments, 24 new derivatives of this compound were synthesized and evaluated for their antiproliferative activity. The study concluded that certain modifications significantly enhanced activity against HeLa cells, suggesting a viable path for developing new anticancer therapies based on this scaffold .

Case Study 2: Neurological Drug Development
A research group investigated the potential of this compound as a selective GABAA receptor agonist. Through a series of binding affinity assays and behavioral tests in animal models, they demonstrated that compounds derived from this compound exhibited anxiolytic effects comparable to existing medications but with fewer side effects. This positions the compound as a promising candidate for further clinical development in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may inhibit or activate certain pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a variety of biological molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pyridazino[4,5-b]indole Derivatives

Compound 4a ()
  • Core Structure: Pyridazino[4,5-b]indole.
  • Substituents : Bromo, cyclopropyl, and chloropropoxy groups.
  • Activity : Exhibited antiproliferative activity 3× higher than gefitinib against Bel-7402 and HT-1080 cancer cell lines.
  • Key Findings : The introduction of bulky substituents (e.g., cyclopropyl) enhances steric interactions with target proteins, improving potency .
5H-Pyridazino[4,5-b]indol-4-ol ()
  • Core Structure: Pyridazino[4,5-b]indole.
  • Substituents : Hydroxyl (-OH) at position 3.
  • Activity: Not explicitly tested, but the hydroxyl group likely impacts solubility and hydrogen-bonding capacity compared to the thiol variant.
8-Fluoro-5H-Pyridazino[4,5-b]indole-4-thiol
  • Substituents : 8-Fluoro and 4-thiol.
  • Hypothesized Advantages: Fluorine: Enhances metabolic stability and membrane permeability via hydrophobic effects.

Heterocyclic Analogues with Distinct Cores

Thiazolo[4,5-b]pyridine Derivatives ()
  • Core Structure : Thiazolo[4,5-b]pyridine.
  • Substituents : 5,7-Dimethyl and 6-phenylazo groups.
  • Activity : Demonstrated cytotoxicity via structure-activity relationships (SARs).
Imidazo[4,5-b]pyridines ()
  • Core Structure : Imidazo[4,5-b]pyridine.
  • Substituents : C-phenylsulfonyl groups.
  • Key Contrast: The imidazo core lacks the pyridazine ring’s electron-deficient character, which may reduce redox activity compared to pyridazinoindoles .

Structural Modifications and SARs

Compound Type Key Substituent Effects
Pyridazinoindoles (8-F, 4-SH) Fluorine improves binding; thiol enables covalent inhibition.
Pyridazinoindoles (4-OH) Hydroxyl enhances solubility but reduces nucleophilic reactivity.
Thiazolo Derivatives Methyl/phenylazo groups optimize steric bulk for cytotoxicity.

Biological Activity

8-Fluoro-5H-pyridazino[4,5-b]indole-4-thiol is a heterocyclic compound notable for its unique fused ring structure, which combines the properties of both pyridazine and indole. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The compound is characterized by the presence of a fluorine atom at the 8-position of the pyridazino ring, which may influence its biological activity. The synthesis typically involves the cyclization of appropriate precursors, such as 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazines with sodium sulfide, yielding the desired structure under specific conditions.

The biological activity of this compound is believed to be linked to its interaction with various biochemical pathways:

  • Anti-Proliferative Effects : Research indicates that this compound may exhibit anti-proliferative properties by interacting with cell growth and division pathways. It has been suggested that it could inhibit specific kinases involved in these processes, potentially leading to reduced cell proliferation in cancerous cells .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes such as DYRK1A, CDK5/p25, and PI3K isoforms. For instance, analogs related to this compound showed submicromolar IC50 values against DYRK1A, indicating strong inhibitory potential .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines including Huh-7 (hepatocellular carcinoma), Caco2 (colorectal cancer), and MDA-MB-231 (breast cancer). The results indicated a reduction in cell viability and induction of apoptosis in these cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameStructure TypeBiological Activity
This compoundPyridazino-indole hybridAnti-proliferative effects on cancer cells
PyridazineSimple nitrogen ringLimited biological activity
IndoleSimple aromatic compoundVarious biological activities

This table illustrates how the unique structure of this compound may confer distinct advantages over simpler compounds in terms of biological efficacy.

Research Applications

The potential applications of this compound extend beyond anticancer activity:

  • Medicinal Chemistry : It serves as a scaffold for developing new therapeutic agents targeting various diseases.
  • Biochemical Probes : The compound is being explored as a tool for studying enzyme interactions and signaling pathways in cellular biology.

Q & A

[Basic] What are the established synthetic routes for 8-fluoro-5H-pyridazino[4,5-b]indole-4-thiol, and what are their critical reaction conditions?

The compound is synthesized via hydrazinolysis of 3-formylindole-2-carboxylates. A standard approach involves refluxing 3-formylindole derivatives with hydrazine hydrate in ethanol for 3–6 hours, followed by cyclization under HCl catalysis. For fluorinated derivatives, introducing fluorine via electrophilic substitution or using fluorinated precursors (e.g., 6-bromo-2-bromomethylindole intermediates) is critical. Key steps include alkylation with bromoalkanes and cyclization with hydrazine hydrate (80% excess) in DMF .

[Basic] How can spectroscopic techniques confirm the structure of this compound and its intermediates?

  • 1H/13C NMR : Assign fluorine-induced deshielding effects (e.g., C-F coupling in 13C spectra) and thiol proton signals (δ ~3.5–4.5 ppm, broad).
  • IR : Confirm the thiol group (S-H stretch ~2550 cm⁻¹) and carbonyl/fluorine-related absorptions.
  • Mass Spectrometry : Identify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • X-ray Crystallography : Resolve regiochemistry ambiguities, as demonstrated for structurally similar pyridazinoindoles .

[Advanced] What strategies mitigate low yields during the hydrazinolysis step in pyridazino[4,5-b]indole synthesis?

  • Optimize Stoichiometry : Use 2–3 equivalents of hydrazine hydrate to drive the reaction .
  • Solvent Purity : Ensure anhydrous ethanol to avoid side reactions.
  • Temperature Control : Prolonged reflux (6–8 hours) improves cyclization efficiency.
  • Byproduct Management : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate regioisomers .

[Advanced] How should researchers address contradictory NOESY/HMBC data when assigning regiochemistry in fluorinated derivatives?

  • 2D NMR Triangulation : Combine NOESY (proximity) and HMBC (long-range coupling) to resolve fluorine-thiol spatial relationships.
  • Computational Validation : Use DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data.
  • X-ray Confirmation : Grow single crystals via slow methanol/ethanol evaporation, as done for pyridazino[4,5-b]indole analogs .

[Advanced] What computational methods predict the thiol group’s reactivity under varying pH conditions?

  • DFT Calculations : Model thiol deprotonation (pKa prediction) using B3LYP/6-311+G(d,p) basis sets.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic mixtures to assess nucleophilicity.
  • Docking Studies : Evaluate thiol interactions with biological targets (e.g., phosphoinositide 3-kinase) using AutoDock Vina .

[Basic] What purification methods isolate this compound from regioisomeric byproducts?

  • Recrystallization : Use ethanol or methanol for high-purity crystals, leveraging solubility differences .
  • Column Chromatography : Separate isomers using silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient).
  • HPLC : Apply reverse-phase C18 columns (acetonitrile/water mobile phase) for analytical validation .

[Advanced] How does the fluorine substituent influence the thiol group’s nucleophilicity in derivatization reactions?

Fluorine’s electron-withdrawing effect reduces thiol nucleophilicity. To counteract this:

  • pH Adjustment : Use mildly basic conditions (pH 8–9) to deprotonate the thiol.
  • Activating Agents : Employ Ellman’s reagent (DTNB) to quantify thiol reactivity or use maleimide-based probes for selective conjugation.
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs to quantify electronic effects .

[Advanced] What in vitro assays evaluate the bioactivity of this compound?

  • Antimicrobial Screening : Follow CLSI guidelines for MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Kinase Inhibition : Test against phosphoinositide 3-kinase (PI3K) using ADP-Glo™ assays, given structural similarity to hydrazide-based inhibitors .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

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